Trifluoperazine dihydrochloride

概要

説明

トリフルオペラジン塩酸塩は、主に抗精神病薬として使用されるフェノチアジン誘導体です。統合失調症やその他の精神病性障害の治療に一般的に処方されています。また、一般化性不安障害の短期管理にも使用されることがあります。 トリフルオペラジン塩酸塩は、脳内のドーパミン受容体を遮断することにより作用し、精神病や不安の症状を軽減するのに役立ちます .

2. 製法

トリフルオペラジン塩酸塩の合成には、いくつかの重要な手順が伴います。

縮合反応: 最初のステップは、トリフルオロメチルフェノチアジンと4-メチル-1-クロロプロピルピペラジンを有機溶媒中で縮合反応させることです。

この方法は効率的で、費用対効果が高く、工業生産に適しています .

3. 化学反応の分析

トリフルオペラジン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、異なる酸化生成物を形成することができます。

還元: 還元反応は、その化学構造を修飾し、薬理作用を変化させる可能性があります。

これらの反応で一般的に使用される試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 形成される主要な生成物は、特定の反応条件と使用される試薬によって異なります .

4. 科学研究への応用

トリフルオペラジン塩酸塩は、幅広い科学研究に応用されています。

化学: フェノチアジン誘導体とその化学的性質に関する研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスへの影響とそのさまざまな生体分子との相互作用に関する研究。

医学: 精神障害の治療における有効性と安全性に関する広範な研究に加えて、他の医学的状態での潜在的な使用。

準備方法

The synthesis of trifluoperazine hydrochloride involves several key steps:

Condensation Reaction: The initial step involves a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine in an organic solvent.

Purification: The crude product obtained from the condensation reaction is converted into trifluoperazine sodium oxalate.

Salt Formation: The purified trifluoperazine is reacted with hydrochloric acid to form trifluoperazine hydrochloride.

This method is efficient, cost-effective, and suitable for industrial production .

化学反応の分析

Trifluoperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its chemical structure, potentially altering its pharmacological properties.

Substitution: Substitution reactions can occur, particularly involving the phenothiazine ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Trifluoperazine is a first-generation antipsychotic medication used to manage psychotic disorders like schizophrenia and short-term anxiety . It belongs to the phenothiazine class of drugs and works by blocking dopamine in the brain, which helps to improve behavior and thinking . While effective, trifluoperazine may cause side effects, and its use requires careful monitoring by a healthcare provider .

Treatment of Psychotic Disorders

Trifluoperazine is effective for managing psychotic disorders by alleviating symptoms in patients with schizophrenia, especially those who are withdrawn or apathetic, and in patients experiencing delusions and hallucinations . Antipsychotic drugs, including trifluoperazine, are a core component in treating all phases of schizophrenia, helping to stabilize patients, improve symptoms between acute episodes, and lower the risk of recurrence .

Dosage : The typical initial oral dosage for adults is 2 to 5 mg twice daily, with most patients responding well to 15 to 20 mg daily, though some may need up to 40 mg daily. In children aged 6 to 12, the starting dose is 1 mg once or twice daily, gradually increased until symptoms are managed, but generally not exceeding 15 mg daily .

Short-Term Management of Nonpsychotic Anxiety

Trifluoperazine is also used to manage nonpsychotic anxiety over the short term . However, it is typically considered an alternative to less toxic anxiolytic agents like benzodiazepines . Treatment duration should not exceed 12 weeks, and dosages should not be more than 6 mg daily to avoid the risk of tardive dyskinesia . Its effectiveness has been demonstrated in patients with generalized anxiety disorder, but its utility in other nonpsychotic conditions with anxiety-like symptoms is not as well-established .

Dosage : The usual adult oral dosage for anxiety management is 1 to 2 mg twice daily .

Research in Cancer Treatment

Trifluoperazine has been investigated for its potential anticancer effects, especially in aggressive triple-negative breast cancer (TNBC) with brain metastasis . It has good bioavailability in the brain and has demonstrated anticancer effects in several types of cancer . In vitro studies show that trifluoperazine induces G0/G1 cell cycle arrest and stimulates mitochondria-mediated apoptosis. In vivo, it suppresses the growth of subcutaneous xenograft tumors and brain metastasis, prolonging survival in mice without significant side effects .

Other uses

Off-label, trifluoperazine has been investigated in the context of eugenics programs .

Comparison to Placebo

Studies comparing trifluoperazine to placebo have shown significant clinical improvement in patients with schizophrenia over the medium term . Additionally, fewer patients taking trifluoperazine left studies early due to relapse or worsening conditions . However, some data regarding leaving the study early for any reason or due to severe adverse effects were inconclusive .

Comparison to Other Antipsychotics

When compared to other older-generation antipsychotics, trifluoperazine showed no clear difference in terms of 'no substantial improvement' .

Adverse Effects

Common side effects of trifluoperazine include blurred vision, dizziness, drowsiness, and dry mouth . Serious side effects may include uncontrolled movements, blood disorders, and low blood pressure upon standing . Trifluoperazine can also cause side effects such as confusion and agitation, but it generally causes less sedation and fewer dizzy spells, making it relatively well-tolerated by many patients with schizophrenia . It is also associated with movement disorders .

Storage Conditions

作用機序

トリフルオペラジン塩酸塩は、脳のシナプス後メソリムビックドーパミン系D1およびD2受容体を遮断することにより作用します。この作用は、ドーパミン活性を低下させることで精神病の症状を軽減するのに役立ちます。 さらに、視床下部と下垂体ホルモンの放出を抑制し、網様体の活性化系に影響を与え、基礎代謝、体温、覚醒、血管運動性、および嘔吐に影響を与えます .

6. 類似の化合物との比較

トリフルオペラジン塩酸塩は、クロルプロマジン、クエチアピン、アリピプラゾールなどの他の抗精神病薬と比較されます。

クロルプロマジン: 抗精神病作用は似ていますが、副作用プロファイルが異なります。

クエチアピン: より幅広い適応症を持ち、作用機序が異なる非定型抗精神病薬。

アリピプラゾール: 体重増加と代謝的副作用のリスクが低いことで知られる別の非定型抗精神病薬です

トリフルオペラジン塩酸塩は、特定の受容体結合プロファイルと、特定の種類の精神病や不安の治療における有効性において独特です .

類似化合物との比較

Trifluoperazine hydrochloride is compared with other antipsychotic medications such as chlorpromazine, quetiapine, and aripiprazole:

Chlorpromazine: Similar in its antipsychotic effects but has a different side effect profile.

Quetiapine: An atypical antipsychotic with a broader range of indications and a different mechanism of action.

Aripiprazole: Another atypical antipsychotic known for its lower risk of weight gain and metabolic side effects

Trifluoperazine hydrochloride is unique in its specific receptor binding profile and its efficacy in treating certain types of psychosis and anxiety .

生物活性

Timapiprant sodium, also known as OC000459, is a selective antagonist of the D prostanoid receptor 2 (DP2), which plays a significant role in various allergic and inflammatory conditions. This compound has garnered attention for its potential therapeutic applications, particularly in asthma and other eosinophilic disorders.

Timapiprant sodium exhibits its biological activity primarily through the inhibition of DP2 receptors. The compound has a high affinity for human recombinant DP2 with an inhibitory constant (Ki) of 0.013 μM, indicating potent antagonistic properties. It effectively displaces [3H] PGD2 from DP2 receptors, which is crucial in mediating Th2 cell activation and eosinophil recruitment in allergic responses .

In Vitro Studies

In vitro studies have demonstrated that Timapiprant sodium can inhibit the chemotaxis of human Th2 lymphocytes with an IC50 value of 0.028 μM. Additionally, it suppresses cytokine production by these lymphocytes (IC50 = 0.019 μM) and inhibits the anti-apoptotic effects of PGD2 on Th2 cells . The compound has also been shown to inhibit mast cell activation, further contributing to its anti-inflammatory effects.

Table 1: In Vitro Biological Activity of Timapiprant Sodium

| Activity | IC50 (μM) | Notes |

|---|---|---|

| Chemotaxis inhibition | 0.028 | Inhibits Th2 lymphocyte migration |

| Cytokine production inhibition | 0.019 | Reduces inflammatory cytokine release |

| Anti-apoptotic effect inhibition | 0.035 | Blocks PGD2-induced survival signals in Th2 cells |

In Vivo Studies

Timapiprant sodium has been evaluated in various animal models to assess its efficacy in reducing eosinophilia and inflammation associated with allergic responses. For instance, in rat models, administration of Timapiprant significantly inhibited blood eosinophilia induced by DK-PGD2 with an effective dose (ED50) of 0.04 mg/kg . In guinea pigs, the compound also demonstrated efficacy in reducing airway eosinophilia when administered at doses as low as 0.01 mg/kg .

Table 2: In Vivo Efficacy of Timapiprant Sodium

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Rat Eosinophilia | 2, 10 | Significant reduction in blood eosinophils |

| Guinea Pig Airways | 0.01, 0.1, 1.0 | Decreased airway eosinophilia |

Clinical Applications

Timapiprant sodium is currently under investigation for its potential use in treating severe eosinophilic asthma and other allergic conditions. Clinical trials have shown promising results; a study involving mild-to-moderate persistent asthma patients indicated that Timapiprant improved lung function significantly, especially in those with active eosinophilia .

Moreover, it has been noted for its potential neuroprotective effects; recent studies suggest that Timapiprant may mitigate Alzheimer's disease pathology by targeting the PGD2 signaling pathway, showcasing its versatility beyond respiratory conditions .

Case Studies

A notable case study highlighted the use of Timapiprant in patients with allergic rhinitis, where it effectively reduced nasal and ocular symptoms upon exposure to allergens such as grass pollen . Another study focused on its application in patients with eosinophilic esophagitis, where it significantly decreased esophageal eosinophil counts and improved clinical symptoms .

特性

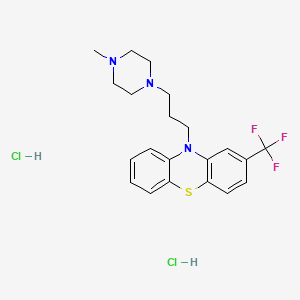

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDAOUXDMHXPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045085 | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440-17-5 | |

| Record name | Trifluoperazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1Y2SNF5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。